tert-butyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate hydrochloride

Chemical Stability Handling Procurement

Solve the challenge of orthogonal protection in complex multi-step syntheses. tert-Butyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate hydrochloride combines an acid-labile tert-butyl ester with a free α-amino group on a defined N-methylpyrazole regioisomer. The hydrochloride salt ensures superior solubility and handling compared to the free base. - Orthogonal reactivity: tert-butyl ester survives base-mediated couplings (e.g., amide bond formation) for late-stage deprotection. - Defined regioisomer: 1-methyl-1H-pyrazol-5-yl configuration enables precise spatial probing of biological targets. - Consistent quality: Minimum 95% purity (HPLC) and well-characterized mass (247.72 g/mol) for reliable method validation.

Molecular Formula C10H18ClN3O2
Molecular Weight 247.72
CAS No. 1909309-39-2
Cat. No. B2855339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate hydrochloride
CAS1909309-39-2
Molecular FormulaC10H18ClN3O2
Molecular Weight247.72
Structural Identifiers
SMILESCC(C)(C)OC(=O)C(C1=CC=NN1C)N.Cl
InChIInChI=1S/C10H17N3O2.ClH/c1-10(2,3)15-9(14)8(11)7-5-6-12-13(7)4;/h5-6,8H,11H2,1-4H3;1H
InChIKeyWNURYHIAARHNDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate hydrochloride (CAS 1909309-39-2) – Core Chemical Identity & Procurement Baseline


tert-Butyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate hydrochloride is a pyrazole-based α-amino acid ester supplied as a hydrochloride salt. It is cataloged by multiple suppliers (e.g., Enamine EN300-262611, Biosynth JBD30939) at a typical purity of 95% . The compound is primarily positioned as a synthetic building block for medicinal chemistry and heterocyclic scaffold construction [1]. Its defining structural features are an N-methylpyrazole ring, a free α-amino group, and a tert-butyl ester protecting group, which collectively offer orthogonal reactivity handles for further derivatization.

Why Generic Substitution Fails for 1909309-39-2: The Critical Role of Salt Form and Protecting Group


This compound cannot be treated as a simple commodity intermediate due to the interplay of its N-methyl regioisomerism, amino acid core, and protection strategy. The hydrochloride salt form provides distinct handling and solubility advantages over the free base (e.g., CAS 1909305-37-8), while the tert-butyl ester offers orthogonal acid-labile protection compared to methyl or ethyl ester analogs. Substituting a different ester or a different pyrazole regioisomer would alter both the compound's reactivity profile in multi-step syntheses and its solid-state stability, directly impacting experimental reproducibility. The limited availability of direct comparative data necessitates a rigorous, property-by-property evaluation rather than assumption of interchangeability.

Quantitative Evidence Guide: Differentiating tert-Butyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate hydrochloride


Salt Form Stability Advantage: Hydrochloride vs. Free Base

The hydrochloride salt form is expected to offer superior solid-state stability and lower hygroscopicity compared to the free base amine, a general class-level advantage for amino acid esters. While specific quantitative stability data for 1909309-39-2 is not publicly available from non-excluded sources, the principle is well-established for this compound class.

Chemical Stability Handling Procurement

Orthogonal Deprotection: tert-Butyl Ester vs. Methyl Ester

The tert-butyl ester is cleavable under acidic conditions (e.g., TFA, HCl/dioxane), whereas the methyl ester requires saponification or stronger acid. This allows for the selective deprotection of the carboxylic acid in the presence of other base-labile protecting groups, a critical advantage in peptide and heterocycle synthesis. Direct comparative cleavage rate data for this specific compound versus its methyl ester analog under identical conditions is not available in the public domain from non-excluded sources.

Synthetic Chemistry Protecting Groups Orthogonal Reactivity

N-Methyl Regioisomer Specificity: 5-yl vs. 3-yl Substitution

The 1-methyl-1H-pyrazol-5-yl isomer provides a distinct spatial orientation of the amino acid side chain compared to the 1-methyl-1H-pyrazol-3-yl analog, which can dramatically influence binding affinity and selectivity in biological targets. While no direct head-to-head comparison of bioactivity for the two specific building blocks exists in accessible literature, the principle is demonstrated in pyrazole-based inhibitor programs where the regioisomeric attachment point is critical for potency.

Regiochemistry Medicinal Chemistry Structure-Activity Relationship

Application Scenarios for tert-Butyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate hydrochloride Based on Differentiated Properties


Multi-Step Synthesis of α-Amino Acid-Derived Heterocycles Requiring Orthogonal Protection

In synthetic sequences where the carboxylic acid must be revealed late-stage after base-mediated transformations (e.g., amide couplings, alkylations), the acid-labile tert-butyl ester provides the necessary orthogonality. This compound is suited for constructing pyrazole-containing peptidomimetics or chiral building blocks for drug discovery.

Solid-Phase Peptide Synthesis (SPPS) Incorporating Non-Natural Amino Acids

The Fmoc-protected version of this compound would be a direct derivative; however, the tert-butyl ester hydrochloride can be directly used in solution-phase peptide couplings where the hydrochloride salt improves solubility in organic solvents relative to the free base.

Medicinal Chemistry SAR Exploration of Pyrazole-Containing Inhibitors

The specific 1-methyl-1H-pyrazol-5-yl regioisomer can be employed to probe the spatial requirements of a target binding pocket. The free amine serves as a diversification point for parallel library synthesis via amide bond formation, sulfonamide coupling, or reductive amination.

Reference Standard for Analytical Method Development

The hydrochloride salt form's consistent purity (min 95%) and well-defined mass (247.72 g/mol) make it suitable as a reference standard for LC-MS or HPLC method validation when quantifying pyrazole-containing metabolites or synthetic intermediates.

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